REACTION_CXSMILES
|
[BH4-].[Na+].C[O:4][C:5]([C:7]1[CH:15]=[CH:14][C:10]2[N:11]=[N:12][S:13][C:9]=2[CH:8]=1)=O>CO>[OH:4][CH2:5][C:7]1[CH:15]=[CH:14][C:10]2[N:11]=[N:12][S:13][C:9]=2[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(N=NS2)C=C1
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
Add acetone to quench
|
Type
|
CUSTOM
|
Details
|
evaporate the mixture onto silica gel
|
Type
|
CUSTOM
|
Details
|
Purify the residue by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 2:3 gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC2=C(N=NS2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |